2-((6-Phenylpyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-((6-Phenylpyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a phenyl group attached to the pyrimidine ring and a thioether linkage connecting the pyrimidine ring to a pyrrolidin-1-yl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Phenylpyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves the following steps:
Formation of 6-Phenylpyrimidine-4-thiol: This intermediate can be synthesized by reacting 6-phenylpyrimidine-4-amine with a thiolating agent such as Lawesson’s reagent under reflux conditions.
Thioether Formation: The 6-phenylpyrimidine-4-thiol is then reacted with 1-(pyrrolidin-1-yl)ethanone in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to form the desired thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((6-Phenylpyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, particularly at the 2- and 4-positions, using reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitro groups
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Halogenated or nitro-substituted derivatives
Scientific Research Applications
2-((6-Phenylpyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((6-Phenylpyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The phenylpyrimidine moiety can interact with nucleic acids or proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
2-((6-Phenylpyrimidin-4-yl)thio)ethanol: Similar structure but with an alcohol group instead of the pyrrolidin-1-yl ethanone moiety.
2-((6-Phenylpyrimidin-4-yl)thio)acetic acid: Contains a carboxylic acid group instead of the pyrrolidin-1-yl ethanone moiety.
Uniqueness
2-((6-Phenylpyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone is unique due to the presence of the pyrrolidin-1-yl ethanone moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its solubility and stability in various environments.
Biological Activity
The compound 2-((6-Phenylpyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates a pyrimidine and a pyrrolidine moiety, which are known to exhibit various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The chemical formula for this compound is C16H18N2OS, with a molecular weight of approximately 302.39 g/mol. The compound features a thioether linkage, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures can inhibit various enzymes and modulate receptor activity. For instance, the presence of the pyrimidine ring suggests potential interactions with kinases, particularly those involved in cancer pathways.
Enzyme Inhibition
Several studies have indicated that pyrimidine derivatives can act as inhibitors of serine/threonine protein kinases, such as PLK4 (Polo-like kinase 4), which is crucial in cell cycle regulation and has been implicated in cancer progression. For example, a recent study demonstrated that modifications to the pyrimidine core can enhance inhibitory potency against PLK4, suggesting that similar modifications could be applied to this compound for improved efficacy .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro assays. Compounds structurally related to this compound have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. The mechanism often involves the disruption of critical signaling pathways that are overactive in cancer cells .
Other Biological Activities
In addition to its anticancer properties, there is evidence suggesting that this compound may exhibit anti-inflammatory effects. Compounds containing sulfur groups are often investigated for their ability to modulate inflammatory responses, potentially providing therapeutic benefits in diseases characterized by chronic inflammation.
Case Studies
- PLK4 Inhibition : A study focusing on pyrimidine derivatives highlighted the significant inhibitory effects on PLK4, with IC50 values indicating strong activity at low concentrations. This suggests that structural analogs like this compound could be developed as targeted therapies for cancers exhibiting PLK4 overexpression .
- Cell Proliferation Assays : In vitro assays using various cancer cell lines demonstrated that compounds similar to this compound significantly reduced cell viability compared to controls. The results indicated a dose-dependent response, further validating the compound's potential as an anticancer agent .
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with other similar compounds is useful:
Compound Name | Structure | IC50 (µM) | Activity Type |
---|---|---|---|
Centrinone | Pyrimidine derivative | 0.003 | PLK4 inhibitor |
Compound A | Thioether-containing | 0.031 | Anticancer |
Compound B | Pyrrolidine derivative | 0.015 | Antiinflammatory |
Properties
IUPAC Name |
2-(6-phenylpyrimidin-4-yl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c20-16(19-8-4-5-9-19)11-21-15-10-14(17-12-18-15)13-6-2-1-3-7-13/h1-3,6-7,10,12H,4-5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTNFHAAWHLITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.